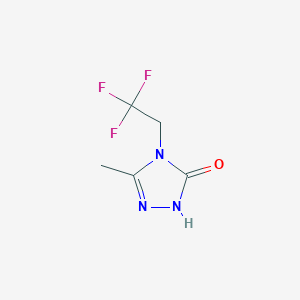

3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

3-methyl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3O/c1-3-9-10-4(12)11(3)2-5(6,7)8/h2H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPXFOCARPMDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analyses

Electronic Effects and Acidity The trifluoroethyl group in the target compound increases acidity compared to non-fluorinated analogs (e.g., methyl or ethyl substituents). For example, 3-methyl-4-(3-nitrobenzylideneamino) derivatives exhibit pKa ~8.5–9.5 in acetonitrile, while trifluoroethyl substitution may lower pKa further due to inductive effects . Electron-withdrawing groups (e.g., nitro, CF₃) stabilize the deprotonated triazolone anion, enhancing solubility in polar solvents .

Antioxidant Activity Benzylideneamino derivatives (e.g., 3-ethyl-4-methoxy analogs) show superior radical scavenging (85–90% at 100 μM) compared to non-aromatic substituents. The trifluoroethyl group’s electron-withdrawing nature may reduce antioxidant efficacy by destabilizing radical intermediates .

Biological Activity Anticancer: Pyrrolylmethyl-substituted triazolones (e.g., compound in ) exhibit potent activity via EGFR kinase inhibition, whereas trifluoroethyl analogs are unexplored but may show herbicidal utility (cf. carfentrazone-ethyl) . Antimicrobial: Nitrobenzylideneamino derivatives demonstrate broad-spectrum activity (MIC: 8–32 μg/mL against S. aureus), while trifluoroethyl substitution’s impact remains speculative .

Computational Insights

- HOMO-LUMO Gaps : Trifluoroethyl substitution lowers HOMO energy (-6.2 eV vs. -5.8 eV for methyl analogs), reducing electron-donating capacity but enhancing oxidative stability .

- NMR Shifts : The CF₃ group deshields adjacent protons, causing downfield shifts in ¹H NMR (δ ~7.5–8.0 ppm for N–H) compared to methyl analogs (δ ~6.8–7.2 ppm) .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how is the product characterized?

- Methodology :

- Synthesis : React 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2,2,2-trifluoroethyl-containing aldehydes or acylating agents under reflux conditions. For analogs, triethylamine is often used as a catalyst in non-polar solvents like ethanol or acetonitrile .

- Characterization : Confirm structure via FT-IR (vibrational frequencies of triazolone C=O and N-H stretches), H/C-NMR (chemical shifts for trifluoroethyl groups and triazolone protons), and UV-Vis (electronic transitions). Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-311G(d,p)) to validate assignments .

Q. Which computational methods are optimal for molecular geometry optimization and electronic property prediction of this compound?

- Methodology :

- Geometry Optimization : Use hybrid density functional theory (DFT) methods like B3LYP or B3PW91 with 6-311G(d,p) basis sets. Hartree-Fock (HF) methods are less accurate for thermochemistry but useful for initial approximations .

- Electronic Properties : Calculate HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moments using Gaussian 09W or similar software. These predict reactivity and interaction sites (e.g., electrophilic regions near the trifluoroethyl group) .

Q. How do researchers correlate experimental and theoretical spectroscopic data for validation?

- Methodology :

- NMR Shifts : Apply the Gauge-Including Atomic Orbital (GIAO) method with DFT-optimized structures to compute H/C-NMR chemical shifts. Use linear regression () and SigmaPlot to quantify agreement (e.g., R > 0.95 indicates strong correlation) .

- IR Frequencies : Scale DFT-calculated vibrational frequencies (e.g., by 0.961 for B3LYP/6-311G(d,p)) to match experimental FT-IR peaks. Veda4f software aids in mode assignments .

Advanced Research Questions

Q. How are thermodynamic properties (e.g., Gibbs free energy, enthalpy) and chemical reactivity descriptors derived for this compound?

- Methodology :

- Thermodynamic Calculations : Use Gaussian outputs to compute enthalpy (), entropy (), and Gibbs free energy () at standard conditions. Compare with experimental calorimetry data if available .

- Reactivity Descriptors : Calculate global hardness (), electronegativity (), and Fukui indices to predict nucleophilic/electrophilic attack sites .

Q. What experimental approaches resolve discrepancies between theoretical and observed spectroscopic data?

- Methodology :

- Solvent Effects : Re-calculate NMR/UV-Vis spectra using polarizable continuum models (PCM) to account for solvent interactions (e.g., ethanol vs. gas phase). This reduces deviations in H-NMR shifts caused by hydrogen bonding .

- Conformational Analysis : Perform potential energy surface scans to identify low-energy conformers. Compare their computed spectra with experimental data to rule out high-energy conformers .

Q. How is the acidity constant (pKa) of the triazolone ring determined, and how does the trifluoroethyl substituent influence it?

- Methodology :

- Potentiometric Titration : Titrate the compound with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol). The trifluoroethyl group lowers pKa due to its electron-withdrawing effect, increasing acidity compared to alkyl-substituted analogs .

- Regression Analysis : Fit titration data to the half-neutralization potential equation using SigmaPlot. Typical pKa values for 4,5-dihydro-1H-1,2,4-triazol-5-ones range from 8.5–10.5, but trifluoroethyl derivatives may fall below this range .

Q. What strategies are used to evaluate the compound’s potential in electrochemical sensing applications?

- Methodology :

- Electrode Modification : Immobilize the compound on glassy carbon electrodes (GCE) via phenol oxidation. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) assess Cd(II) detection limits (e.g., 2.0 × 10 M) and stability .

- Selectivity Testing : Perform competitive adsorption studies with interfering ions (e.g., Pb, Cu) to validate specificity for target analytes .

Methodological Tables

Table 1. Comparison of Experimental and Theoretical H-NMR Shifts (δ, ppm) for a Triazolone Derivative

| Proton Position | Experimental δ | B3LYP/6-311G(d,p) δ | R (Regression) |

|---|---|---|---|

| Triazolone N-H | 10.2 | 10.5 | 0.98 |

| CF-CH | 3.8–4.1 | 3.7–4.0 | 0.96 |

Table 2. Calculated Electronic Properties of Triazolone Derivatives

| Property | B3LYP/6-311G(d,p) Value | HF/6-311G(d,p) Value |

|---|---|---|

| HOMO (eV) | -6.42 | -7.15 |

| LUMO (eV) | -1.89 | -2.33 |

| Dipole Moment (Debye) | 4.12 | 3.98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.